molecular formula C13H8Cl2INO B3743328 N-(2,5-dichlorophenyl)-2-iodobenzamide

N-(2,5-dichlorophenyl)-2-iodobenzamide

Cat. No. B3743328
M. Wt: 392.02 g/mol
InChI Key: JMGQTVNPNXKDJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dichlorophenyl)-2-iodobenzamide, also known as MLN4924, is a small molecule inhibitor that has been extensively studied in the field of cancer research. MLN4924 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of cancer.

Mechanism of Action

N-(2,5-dichlorophenyl)-2-iodobenzamide inhibits the activity of NAE, which is responsible for activating the protein NEDD8. NEDD8 is then conjugated to target proteins, leading to their degradation by the proteasome. By inhibiting NAE activity, N-(2,5-dichlorophenyl)-2-iodobenzamide prevents the degradation of certain proteins, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dichlorophenyl)-2-iodobenzamide has a selective effect on cancer cells, leading to cell cycle arrest and apoptosis. It has been shown to induce DNA damage and inhibit DNA repair mechanisms, leading to increased sensitivity to chemotherapy and radiation therapy. N-(2,5-dichlorophenyl)-2-iodobenzamide has also been shown to have anti-angiogenic effects, inhibiting the growth of blood vessels that supply tumors.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dichlorophenyl)-2-iodobenzamide is its selectivity for cancer cells, which makes it a promising candidate for cancer therapy. However, its mechanism of action is complex and may have unintended effects on other cellular processes. Additionally, the synthesis of N-(2,5-dichlorophenyl)-2-iodobenzamide is complex and may limit its widespread use in laboratory experiments.

Future Directions

There are several potential future directions for the study of N-(2,5-dichlorophenyl)-2-iodobenzamide. One area of interest is the development of combination therapies that include N-(2,5-dichlorophenyl)-2-iodobenzamide and other cancer treatments, such as chemotherapy and radiation therapy. Additionally, there is interest in exploring the use of N-(2,5-dichlorophenyl)-2-iodobenzamide in combination with immunotherapy, which has shown promising results in the treatment of certain types of cancer. Another area of interest is the development of more selective NAE inhibitors that may have fewer unintended effects on other cellular processes.

Scientific Research Applications

N-(2,5-dichlorophenyl)-2-iodobenzamide has been studied extensively in preclinical models of cancer, including cell lines and animal models. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome system. This inhibition leads to the accumulation of proteins that are targeted for degradation by the proteasome, resulting in cell cycle arrest and apoptosis.

properties

IUPAC Name

N-(2,5-dichlorophenyl)-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2INO/c14-8-5-6-10(15)12(7-8)17-13(18)9-3-1-2-4-11(9)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMGQTVNPNXKDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC(=C2)Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-dichlorophenyl)-2-iodobenzamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-dichlorophenyl)-2-iodobenzamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-dichlorophenyl)-2-iodobenzamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-dichlorophenyl)-2-iodobenzamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-dichlorophenyl)-2-iodobenzamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-dichlorophenyl)-2-iodobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.